molecular formula C8H8FNO2 B6274573 methyl 6-fluoro-4-methylpyridine-3-carboxylate CAS No. 1803826-73-4

methyl 6-fluoro-4-methylpyridine-3-carboxylate

Cat. No. B6274573
CAS RN: 1803826-73-4
M. Wt: 169.2
InChI Key:
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Description

Methyl 6-fluoro-4-methylpyridine-3-carboxylate, also known as FMPC, is an organic compound that has become increasingly popular in the scientific research community. It has been used in a variety of applications, ranging from the synthesis of drugs to the study of biochemical and physiological processes.

Scientific Research Applications

Pharmaceutical Research

Methyl 6-fluoro-4-methylpyridine-3-carboxylate: is a valuable intermediate in pharmaceutical research. It can be utilized in the synthesis of various pharmacologically active compounds. For instance, its structure is conducive to the creation of molecules that can interact with the transient receptor potential vanilloid 1 (TRPV1) , which is a target for pain relief medications .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can serve as a precursor for the development of new pesticides and herbicides. The fluorine atom in its structure can enhance the biological activity of the resulting agrochemicals, making them more effective at lower doses .

Material Science

The compound’s unique properties make it suitable for creating advanced materials. For example, it can be used in the development of fluorinated polymers , which are known for their high resistance to solvents, acids, and bases .

Catalysis

Methyl 6-fluoro-4-methylpyridine-3-carboxylate: can be employed as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalytic processes that are more efficient and selective .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can be used to construct complex molecules with high precision, which is essential for the synthesis of natural products and other complex organic compounds .

Medical Imaging

In medical imaging, derivatives of methyl 6-fluoro-4-methylpyridine-3-carboxylate can be labeled with radioactive isotopes, such as fluorine-18 , to create imaging agents for positron emission tomography (PET) scans. This application is particularly useful in the diagnosis and research of diseases like cancer .

Retinoid X Receptor Ligands

The compound can also be used to synthesize ligands for the retinoid X receptor (RXR) . These ligands have potential clinical applications in the treatment of various diseases, including cancer and diabetes .

Fluorine Chemistry

Lastly, it plays a significant role in fluorine chemistry, where it can be used to study the effects of fluorination on the physical, chemical, and biological properties of molecules. This research can lead to the discovery of new fluorinated drugs and chemicals with enhanced properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 6-fluoro-4-methylpyridine-3-carboxylate can be achieved through a multi-step process involving the introduction of the fluorine and methyl groups onto the pyridine ring, followed by esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "3-pyridinecarboxylic acid", "fluorine gas", "methylmagnesium bromide", "methyl iodide", "methanol", "diethyl ether", "sodium hydroxide", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 3-pyridinecarboxylic acid with nitric acid and sulfuric acid to yield 3-nitropyridinecarboxylic acid.", "Step 2: Reduction of 3-nitropyridinecarboxylic acid with iron and hydrochloric acid to yield 3-aminopyridinecarboxylic acid.", "Step 3: Protection of the carboxylic acid group with diethyl ether and sulfuric acid to yield 3-(diethoxyphosphoryl)pyridine.", "Step 4: Introduction of the fluorine group through electrophilic substitution using fluorine gas and a Lewis acid catalyst to yield 6-fluoro-3-(diethoxyphosphoryl)pyridine.", "Step 5: Reduction of the diethoxyphosphoryl group with sodium borohydride to yield 6-fluoro-3-aminopyridine.", "Step 6: Introduction of the methyl group through nucleophilic substitution using methylmagnesium bromide and a copper catalyst to yield methyl 6-fluoro-3-aminopyridine.", "Step 7: Methylation of the amino group with methyl iodide and a base catalyst to yield methyl 6-fluoro-4-methylpyridin-3-amine.", "Step 8: Esterification of the carboxylic acid group with methanol and a base catalyst to yield methyl 6-fluoro-4-methylpyridine-3-carboxylate.", "Step 9: Purification of the product through extraction with diethyl ether, washing with sodium hydroxide, drying with sodium chloride, and evaporation of the solvent to yield the final product." ] }

CAS RN

1803826-73-4

Product Name

methyl 6-fluoro-4-methylpyridine-3-carboxylate

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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